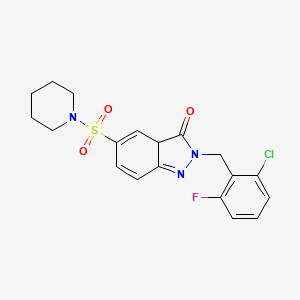
2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one is a chemical compound that belongs to the class of indazole derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. The compound exhibits promising pharmacological properties, making it a potential candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, thereby preventing its catalytic activity. This inhibition leads to the modulation of various cellular processes, resulting in the desired pharmacological effects.
Biochemical and Physiological Effects:
2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one exhibits several biochemical and physiological effects. The compound has been shown to possess anti-inflammatory, anti-cancer, and anti-viral activities. It also exhibits potent analgesic effects, making it a potential candidate for the development of new pain medications.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one in lab experiments include its potent inhibitory activity against several enzymes, its relatively easy synthesis, and its potential applications in the development of new drugs. However, the compound also has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several potential future directions for the research on 2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one. These include:
1. Further studies on the compound's pharmacological properties and its potential applications in the development of new drugs.
2. Investigation of the compound's toxicity and its potential side effects.
3. Development of new synthesis methods that can yield the compound in higher yields and with improved purity.
4. Exploration of the compound's potential applications in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders.
5. Investigation of the compound's mechanism of action and its interactions with specific enzymes and cellular processes.
Conclusion:
2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one is a promising chemical compound that exhibits potent pharmacological properties. Its potential applications in the field of medicinal chemistry make it an attractive candidate for the development of new drugs. Further research on the compound's properties and its potential applications is necessary to fully understand its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one is a complex process that involves several steps. The most commonly used method for its synthesis is the reaction between 2-chloro-6-fluorobenzylamine and piperidin-1-ylsulfonyl isocyanate in the presence of a catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one has been extensively studied for its potential applications in the field of medicinal chemistry. The compound exhibits potent inhibitory activity against several enzymes, including protein kinases, phosphodiesterases, and carbonic anhydrases. These enzymes play crucial roles in various biological processes, making them attractive targets for drug development.
Propriétés
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-5-piperidin-1-ylsulfonyl-3aH-indazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFN3O3S/c20-16-5-4-6-17(21)15(16)12-24-19(25)14-11-13(7-8-18(14)22-24)28(26,27)23-9-2-1-3-10-23/h4-8,11,14H,1-3,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBXFUWSPGSBNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloro-6-fluorobenzyl)-5-(piperidin-1-ylsulfonyl)-2H-indazol-3(3aH)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


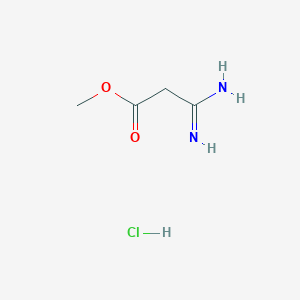
![4-[(3,4-Dichlorophenyl)methylsulfanyl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-2-one](/img/structure/B2973487.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2973488.png)
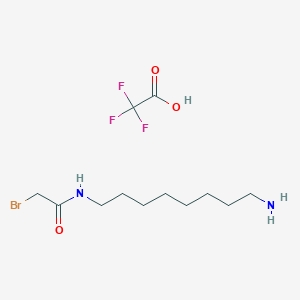
![Tert-butyl 6-[(but-2-ynoylamino)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2973491.png)
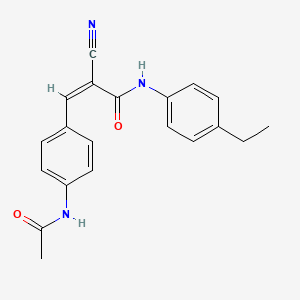


![2-Chloro-N-[(3-fluorophenyl)-pyridin-2-ylmethyl]propanamide](/img/structure/B2973499.png)
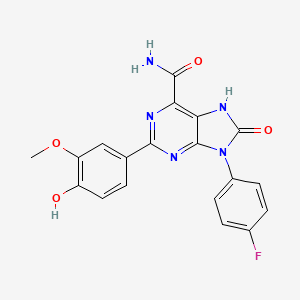
![N-{[4-(furan-2-amido)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B2973502.png)
![(Z)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2973505.png)
![N-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2973506.png)